molecular formula C11H14O5 B6602310 2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid CAS No. 54737-52-9

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

Cat. No. B6602310
CAS RN: 54737-52-9
M. Wt: 226.23 g/mol
InChI Key: YNNLUYGFVUZDAD-UHFFFAOYSA-N
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Description

“2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid” is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants . It is also known as 3-(4-Hydroxy-3-methoxyphenyl)propionic acid .


Synthesis Analysis

The synthesis of “2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid” is carried out by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) .


Molecular Structure Analysis

The molecular formula of “2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid” is C10H12O4 . The molecular weight is 196.20 g/mol .

Mechanism of Action

The “2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid” has been found to contribute to improved hepatic lipid metabolism via GPR41 . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

properties

IUPAC Name

2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-11(15,10(13)14)6-7-3-4-8(12)9(5-7)16-2/h3-5,12,15H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNLUYGFVUZDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxy-3-methoxyphenyl)-2-methyllactic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 3
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 4
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 5
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 6
2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-2-methylpropanoic acid

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